

# Meta-analysis of clinical trials involving LHRH agonists for cancer therapy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

(D-Tyr5,D-Ser(tBu)6,Azagly10)LHRH

Cat. No.:

B6303647

Get Quote

# A Comparative Meta-Analysis of LHRH Agonists in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Efficacy, Safety, and Mechanisms of Luteinizing Hormone-Releasing Hormone (LHRH) Agonists in Oncology.

This guide provides a comprehensive meta-analysis of clinical trials involving Luteinizing Hormone-Releasing Hormone (LHRH) agonists for the treatment of hormone-sensitive cancers, primarily focusing on prostate and breast cancer. We present a comparative overview of commonly used LHRH agonists—goserelin, leuprolide, and triptorelin—supported by experimental data to inform research and clinical development.

#### **Mechanism of Action: A Dual-Phase Process**

LHRH agonists exert their therapeutic effect through a biphasic mechanism of action on the pituitary-gonadal axis. Initially, they cause a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, leading to a temporary increase in testosterone in men and estrogen in women, a phenomenon known as "testosterone flare" or "estrogen surge". [1] However, continuous stimulation of the pituitary gland with LHRH agonists leads to receptor downregulation and desensitization of the gonadotroph cells.[1] This ultimately results in a



profound and sustained suppression of LH and FSH, leading to castrate levels of sex hormones.

## **Comparative Efficacy of LHRH Agonists**

The efficacy of LHRH agonists is primarily evaluated by their ability to suppress sex hormone levels and their impact on clinical endpoints such as tumor response, progression-free survival (PFS), and overall survival (OS).

#### **Prostate Cancer**

In the context of prostate cancer, the primary goal of LHRH agonist therapy is to achieve and maintain castrate levels of testosterone. A retrospective study by Shim et al. provided a head-to-head comparison of goserelin, triptorelin, and leuprolide in patients with prostate cancer.[2] [3][4][5][6] The study revealed that all three agonists were effective in achieving castration, although some differences in the extent of testosterone suppression were observed.[2][3][4][5] [6]

| LHRH<br>Agonist | Number of<br>Patients | Mean Testosteron e Level (ng/dL) at 9 months | Patients with Testosteron e <50 ng/dL (%) | Patients with Testosteron e <20 ng/dL (%) | Patients with Testosteron e <10 ng/dL (%) |
|-----------------|-----------------------|----------------------------------------------|-------------------------------------------|-------------------------------------------|-------------------------------------------|
| Goserelin       | 59                    | 11.8                                         | 100                                       | 94.9                                      | 54.2                                      |
| Triptorelin     | 44                    | 6.5                                          | 100                                       | 100                                       | 93.2                                      |
| Leuprolide      | 22                    | 8.9                                          | 100                                       | 100                                       | 86.4                                      |

Data from

Shim M, et al.

Investig Clin

Urol. 2019.[2]

[5][6]

While all three agents demonstrated comparable efficacy in achieving the standard castration threshold of <50 ng/dL, triptorelin and leuprolide appeared more potent in achieving lower



testosterone levels.[2][3][5][6]

#### **Breast Cancer**

In premenopausal women with hormone receptor-positive breast cancer, LHRH agonists are used to induce ovarian function suppression. A large meta-analysis by Cuzick et al. established the benefit of adding LHRH agonists to other endocrine therapies or chemotherapy.[2][7][8][9] This analysis, however, primarily assessed LHRH agonists as a class rather than providing a direct comparison between individual agents.[2][7][8][9]

A prospective study by Kim et al. directly compared the efficacy of goserelin and leuprolide for ovarian protection during chemotherapy in young breast cancer patients. The study found no significant difference between the two agonists in terms of menstruation resumption and changes in anti-Müllerian hormone (AMH) levels, a marker of ovarian reserve.[10][11][12]

| LHRH Agonist | Number of<br>Patients | Resumption of<br>Menstruation<br>(%) | Mean AMH Level (ng/mL) at 12 months post- chemotherapy | Patients with<br>AMH ≥1 ng/mL<br>(%) |
|--------------|-----------------------|--------------------------------------|--------------------------------------------------------|--------------------------------------|
| Goserelin    | 96                    | 94.4                                 | 1.2                                                    | 49.5                                 |
|              |                       |                                      |                                                        |                                      |

Data from Kim

SE, et al. Breast

Cancer Res

Treat. 2023.[10]

[11][12]

## Safety and Tolerability Profile

The adverse event profiles of LHRH agonists are largely related to the induced hypogonadism and include hot flashes, loss of libido, and bone density loss. A real-world pharmacovigilance study analyzing the FDA Adverse Event Reporting System (FAERS) database provided insights into the comparative safety of different LHRH agonists.[13][14]



| Adverse Event<br>Category                                      | Goserelin                     | Leuprolide                            | Triptorelin                                         |
|----------------------------------------------------------------|-------------------------------|---------------------------------------|-----------------------------------------------------|
| Most Frequently Reported AE                                    | Amenorrhoea                   | Vaginal Haemorrhage                   | Ovarian Hyperstimulation Syndrome                   |
| Reproductive System Disorders                                  | High incidence of amenorrhoea | High incidence of vaginal haemorrhage | High incidence of ovarian hyperstimulation syndrome |
| Risk of Important Medical Events (IMEs) compared to Leuprolide | 6.78 times higher             | -                                     | 3.58 times higher                                   |
| Data from Chen Y, et al. PLoS One. 2025. [13][14]              |                               |                                       |                                                     |

It is important to note that the data from pharmacovigilance studies reflect reported events and may not represent the true incidence in a controlled clinical trial setting.

### **Experimental Protocols**

The design and conduct of clinical trials evaluating LHRH agonists follow established guidelines for oncology drug development.

## **Prostate Cancer Clinical Trial Design**

- Patient Selection: Typically, patients with histologically confirmed advanced or metastatic
  prostate cancer who are candidates for androgen deprivation therapy are enrolled.[15] Key
  inclusion criteria often include an ECOG performance status of 0-2 and adequate organ
  function.[15] For trials investigating castration resistance, patients are required to have
  castrate levels of testosterone (<50 ng/dL or <20 ng/dL) at baseline.[15]</li>
- Treatment Regimens: LHRH agonists are administered as long-acting depot injections,
   typically every 1, 3, or 6 months. Dosing varies by agent, for example, goserelin at 3.6 mg



every 28 days or 10.8 mg every 12 weeks, and leuprolide acetate at 7.5 mg every month, 22.5 mg every 3 months, or 30 mg every 4 months.

Endpoint Definitions: The primary efficacy endpoint in many advanced prostate cancer trials
is overall survival. Other key endpoints include progression-free survival (defined by PSA
progression, radiographic progression, or death), time to castration resistance, and
testosterone suppression levels.

## **Breast Cancer Clinical Trial Design**

- Patient Selection: For adjuvant breast cancer trials, premenopausal women with hormone receptor-positive, early-stage breast cancer are the target population.[16] Key inclusion criteria often include confirmation of premenopausal status (e.g., regular menses, estradiol and FSH levels in the premenopausal range) and adequate recovery from any prior surgery or chemotherapy.[16]
- Treatment Regimens: LHRH agonists are typically administered for a duration of 2 to 5 years in the adjuvant setting.[8] They can be given as monotherapy, in combination with tamoxifen or an aromatase inhibitor, or following chemotherapy.
- Endpoint Definitions: The primary endpoint in adjuvant breast cancer trials is typically
  disease-free survival (DFS) or invasive disease-free survival (IDFS). Secondary endpoints
  often include overall survival, distant recurrence-free survival, and safety. For studies
  focused on ovarian protection, endpoints include the rate of chemotherapy-induced
  amenorrhea and changes in markers of ovarian reserve like AMH and FSH.

## Visualizing the Molecular and Clinical Pathways

To better understand the mechanisms and workflows discussed, the following diagrams are provided.





Click to download full resolution via product page

Caption: LHRH agonist signaling pathway in the pituitary gland.





Click to download full resolution via product page

Caption: A typical workflow for a randomized clinical trial of LHRH agonists.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Luteinizing hormone-releasing hormone (LHRH) receptor agonists vs antagonists: a matter of the receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aggietranscript.ucdavis.edu [aggietranscript.ucdavis.edu]
- 5. KoreaMed [koreamed.org]
- 6. Effectiveness of three different luteinizing hormone-releasing hormone agonists in the chemical castration of patients with prostate cancer: Goserelin versus triptorelin versus leuprolide PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LHRH agonists for adjuvant therapy of early breast cancer in premenopausal women PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of luteinising-hormone-releasing hormone agonists as adjuvant treatment in premenopausal patients with hormone-receptor-positive breast cancer: a meta-analysis of individual patient data from randomised adjuvant trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gynotoxic Effects of Chemotherapy and Potential Protective Mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. journals.plos.org [journals.plos.org]
- 14. Adverse event profile differences among long-acting gonadotropin-releasing hormone analogs: A real-world, pharmacovigilance study PMC [pmc.ncbi.nlm.nih.gov]
- 15. Facebook [cancer.gov]
- 16. breastcancer.org [breastcancer.org]



 To cite this document: BenchChem. [Meta-analysis of clinical trials involving LHRH agonists for cancer therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6303647#meta-analysis-of-clinical-trials-involving-lhrh-agonists-for-cancer-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com